3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is an organic compound with the molecular formula C13H16N4O2 and a molecular weight of 260.3 g/mol. This compound is notable for its unique spirocyclic structure, which includes a diazaspiro core and a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[44]nonane-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anticonvulsant activity by modulating neurotransmitter release or anticancer effects by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 2-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 4-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
1516676-27-9 |
---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
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